molecular formula C19H16ClN3O4 B2392309 3-[(1,3-benzodioxol-5-ylmethyl)amino]-1-(3-chloro-4-methoxyphenyl)pyrazin-2(1H)-one CAS No. 941977-88-4

3-[(1,3-benzodioxol-5-ylmethyl)amino]-1-(3-chloro-4-methoxyphenyl)pyrazin-2(1H)-one

Cat. No. B2392309
CAS RN: 941977-88-4
M. Wt: 385.8
InChI Key: JLORLHFIEDELMP-UHFFFAOYSA-N
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Description

The compound “3-[(1,3-benzodioxol-5-ylmethyl)amino]-1-(3-chloro-4-methoxyphenyl)pyrazin-2(1H)-one” is a chemical compound with the molecular formula C15H14ClNO3 . It has a molecular weight of 291.73 g/mol . The IUPAC name for this compound is N - (1,3-benzodioxol-5-ylmethyl)-3-chloro-4-methoxyaniline .


Molecular Structure Analysis

The compound has a complex structure with several functional groups. It includes a benzodioxol group, a methoxyphenyl group, and a pyrazinone group . The exact 3D conformer and other structural details can be found in the PubChem database .


Physical And Chemical Properties Analysis

This compound has several computed properties. It has a molecular weight of 291.73 g/mol, an XLogP3-AA of 3.8, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 4, and a rotatable bond count of 4 . Its exact mass and monoisotopic mass are both 291.0662210 g/mol . It has a topological polar surface area of 39.7 Ų .

Scientific Research Applications

Future Directions

The compound and its derivatives could potentially be further studied for their anticancer properties . They could serve as a template for further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of indole anticancer molecules .

properties

IUPAC Name

3-(1,3-benzodioxol-5-ylmethylamino)-1-(3-chloro-4-methoxyphenyl)pyrazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3O4/c1-25-15-5-3-13(9-14(15)20)23-7-6-21-18(19(23)24)22-10-12-2-4-16-17(8-12)27-11-26-16/h2-9H,10-11H2,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLORLHFIEDELMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2C=CN=C(C2=O)NCC3=CC4=C(C=C3)OCO4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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